molecular formula C9H13ClN2O B3225129 1-(sec-Butyl)-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde CAS No. 1245772-41-1

1-(sec-Butyl)-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B3225129
CAS No.: 1245772-41-1
M. Wt: 200.66 g/mol
InChI Key: ZSUUNQRJSIKNRW-UHFFFAOYSA-N
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Description

1-(sec-Butyl)-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a sec-butyl group, a chlorine atom, and a methyl group attached to the pyrazole ring, along with an aldehyde functional group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(sec-Butyl)-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the sec-butyl, chloro, and methyl substituents. The final step involves the formylation of the pyrazole ring to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(sec-Butyl)-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: 1-(sec-Butyl)-4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid.

    Reduction: 1-(sec-Butyl)-4-chloro-3-methyl-1H-pyrazole-5-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(sec-Butyl)-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(sec-Butyl)-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    1-(sec-Butyl)-4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-(sec-Butyl)-4-chloro-3-methyl-1H-pyrazole-5-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    1-(sec-Butyl)-4-chloro-3-methyl-1H-pyrazole: Lacks the aldehyde group.

Uniqueness

1-(sec-Butyl)-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential biological activity. This functional group allows for various chemical modifications and interactions that are not possible with similar compounds lacking the aldehyde group.

Properties

IUPAC Name

2-butan-2-yl-4-chloro-5-methylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c1-4-6(2)12-8(5-13)9(10)7(3)11-12/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUUNQRJSIKNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C(=N1)C)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001167441
Record name 4-Chloro-3-methyl-1-(1-methylpropyl)-1H-pyrazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001167441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245772-41-1
Record name 4-Chloro-3-methyl-1-(1-methylpropyl)-1H-pyrazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245772-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-methyl-1-(1-methylpropyl)-1H-pyrazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001167441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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